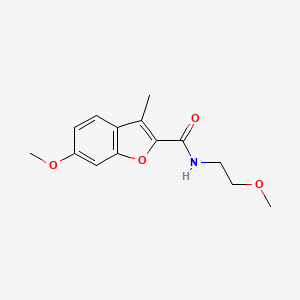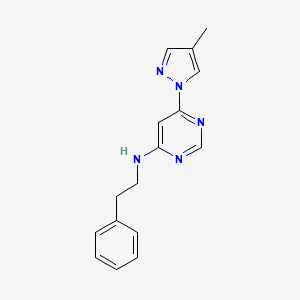
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide, commonly referred to as 6-MEM, is a synthetic organic compound with a wide range of applications in the scientific research field. 6-MEM is an important molecule that can be used as a starting material for the synthesis of other compounds, and it has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-MEM has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and biochemistry studies. It has been used as a starting material for the synthesis of various compounds, and it has been used in studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Wirkmechanismus
6-MEM is believed to interact with the enzyme monoamine oxidase (MAO) in the brain, leading to the inhibition of MAO activity. This inhibition of MAO activity can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 6-MEM can have a variety of biochemical and physiological effects. It has been shown to have an antidepressant effect, and it has been shown to reduce the symptoms of anxiety and depression. It has also been shown to have an anti-inflammatory effect, and it has been shown to reduce the levels of inflammatory markers in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-MEM in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of other compounds. However, it is not a very stable compound, and it can be easily degraded in the presence of light and oxygen. Furthermore, the synthesis of 6-MEM is not always straightforward, and it can be difficult to obtain high yields in laboratory experiments.
Zukünftige Richtungen
The potential future directions for the use of 6-MEM in scientific research are numerous. One potential direction is the use of 6-MEM as a starting material for the synthesis of other compounds. Another potential direction is the use of 6-MEM in drug discovery, as it has been shown to have a variety of biochemical and physiological effects. Finally, 6-MEM could be used in further studies to investigate the mechanism of action and biochemical and physiological effects of the compound.
Synthesemethoden
6-MEM can be synthesized by reacting an aqueous solution of 2-methoxyethylbenzene with aqueous ammonia and a catalytic amount of hydrochloric acid, followed by the addition of methoxylamine hydrochloride. The reaction is carried out at room temperature, and the product is then purified by recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-11-5-4-10(18-3)8-12(11)19-13(9)14(16)15-6-7-17-2/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKITYXUBOEOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443582.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)